Cas no 1335-47-3 (Benzene,1,1'-methylenebis[methyl-)

Benzene,1,1'-methylenebis[methyl- structure
1335-47-3 structure
Product Name:Benzene,1,1'-methylenebis[methyl-
CAS-nummer:1335-47-3
MF:C15H16
MW:196.287544250488
CID:171980
PubChem ID:21071
Update Time:2025-04-19

Benzene,1,1'-methylenebis[methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Ditolylmethane
    • 1,1'-Methylenebis(methylbenzene)
    • 1,3-Diphenylpropane
    • AI3-02450
    • Benzene, 1,1'-methylenebis(methyl- (9CI)
    • Methane, ditolyl-
    • Methylenebis(toluene)
    • DITOLYMETHANE
    • 4,4'-Methyleneditoluol
    • p-Ditolylmethane
    • MFCD00026018
    • 4,4'-Dimethyldiphenylmethane
    • 1335-47-3
    • BS-23536
    • Benzene,1'-methylenebis[4-methyl-
    • Di(4-tolyl)methane
    • Benzene, 1,1'-methylenebis(4-methyl-
    • 1-methyl-4-(p-tolyl-methyl)-benzene
    • AKOS006230200
    • Toluene, p,p'-methylenedi-
    • D1312
    • 4-05-00-01929 (Beilstein Handbook Reference)
    • NSC 93789
    • BRN 2043607
    • Di-p-tolylmethane
    • 1-Methyl-4-(4-methylbenzyl)benzene
    • NSC93789
    • Bis-p-tolylmethane
    • dip-tolylmethane
    • 1-methyl-4-[(4-methylphenyl)methyl]benzene
    • Benzene, 1,1'-methylenebis[4-methyl-
    • NSC-93789
    • 1,1'-Methylenebis(4-methylbenzene)
    • DTXSID90197852
    • FT-0625305
    • METHANE, DI-p-TOLYL-
    • HZAWPPRBCALFRN-UHFFFAOYSA-N
    • 4,4'-Ditolylmethane
    • A827750
    • 4957-14-6
    • 4',4-Dimethyldiphenylmethane
    • D89830
    • CS-0213287
    • 1-Methyl-4-(4-methylbenzyl)benzene #
    • Benzene,1,1'-methylenebis[methyl-
    • Inchi: 1S/C15H16/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
    • InChI-sleutel: HZAWPPRBCALFRN-UHFFFAOYSA-N
    • LACHT: C(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1

Berekende eigenschappen

  • Exacte massa: 196.12528
  • Monoisotopische massa: 196.125200510g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 149
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 0Ų

Experimentele eigenschappen

  • PSA: 0
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk